
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity and Molecular Docking Studies
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the compound , demonstrated significant in vitro antitumor activity. These compounds, through molecular docking studies, showed potential inhibition mechanisms against specific cancer cell lines by targeting ATP binding sites of EGFR-TK and B-RAF kinase, which are crucial in the proliferation of cancer cells. The study suggests these compounds' broad spectrum antitumor effectiveness and selective activities towards CNS, renal, breast cancer, and leukemia cell lines, potentially offering insights into the development of new cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
Multicomponent Synthesis and Chemical Properties
Another aspect of scientific research involving quinazolinone derivatives is their synthesis through multicomponent reactions. These reactions provide a versatile method for creating a variety of heterocyclic compounds with potential biological activities. For instance, the synthesis of 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines showcases the chemical flexibility and the variety of compounds that can be produced from quinazolinone frameworks, which may lead to discovering new molecules with significant biological properties (N. Tonkikh et al., 2004).
Anticonvulsant and Antimicrobial Activities
Further research on thioxoquinazolinone derivatives has unveiled their potential in treating convulsive disorders and microbial infections. A study detailed the synthesis of novel 3-substituted-2-thioxoquinazolin-4(3H)-ones, evaluating their antimicrobial and anticonvulsant activities. These compounds demonstrated broad-spectrum activity against various bacteria and fungi and showed potent anticonvulsant effects in preclinical models. This indicates the compound's relevance in developing treatments for neurological conditions and infections (A. Rajasekaran et al., 2013).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-26-13-9-10-17(27-2)16(12-13)21-18(24)8-5-11-23-19(25)14-6-3-4-7-15(14)22-20(23)28/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,24)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBANRYLDRWVRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2731476.png)
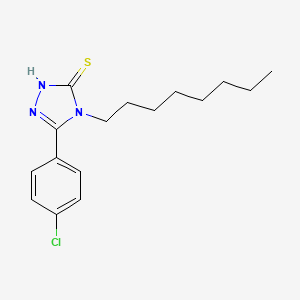
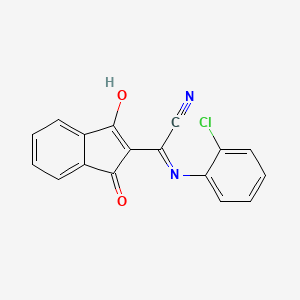
![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2731485.png)

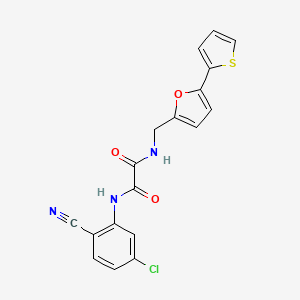
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide](/img/structure/B2731491.png)
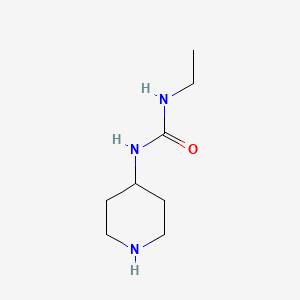
![N-(2,5-dimethoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731494.png)
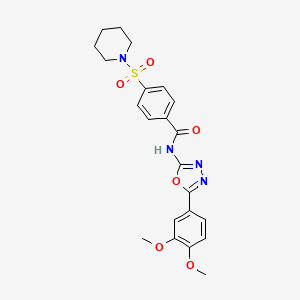
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731497.png)
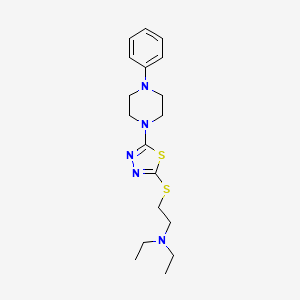
![N-[1-(4-hydroxyphenyl)cyclopropyl]acetamide](/img/structure/B2731499.png)